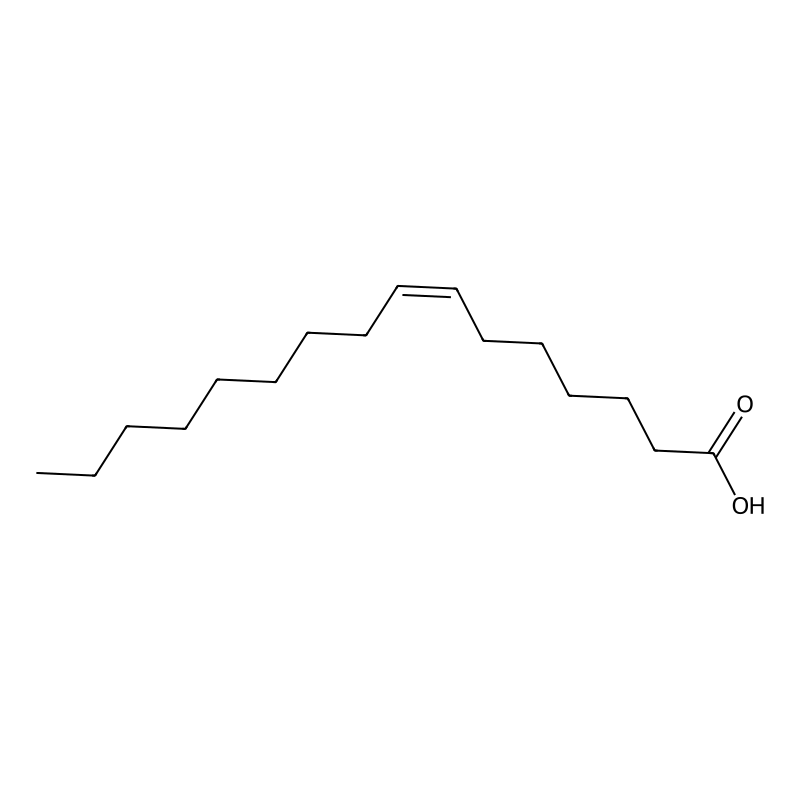

(Z)-7-Hexadecenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Specific Bacterial Strains:

(Z)-7-Hexadecenoic acid has been identified as a biomarker for specific bacterial strains, particularly nitrite-oxidizing autotrophic bacteria belonging to the genus Nitrospira. [, ] The presence and abundance of this fatty acid in the cell membrane of these bacteria can be used to identify and differentiate them from other bacterial populations in environmental samples. [] This information is valuable in studies of microbial ecology, especially in understanding the role of Nitrospira in various ecosystems.

Potential Health Benefits:

Some research suggests potential health benefits associated with (Z)-7-Hexadecenoic acid. Studies have shown it may have anti-inflammatory and anti-diabetic properties, although further research is needed to confirm these effects and understand the underlying mechanisms. [, ] Additionally, its role in cellular membrane function and its potential impact on cardiovascular health are being investigated. []

It's important to note that most research on the health benefits of (Z)-7-Hexadecenoic acid is currently in its preliminary stages, and further studies are needed to establish its efficacy and safety in humans.

Food Science Research:

(Z)-7-Hexadecenoic acid is found naturally in various fats and oils, including macadamia nut oil, avocado oil, and olive oil. [] Research in food science explores the impact of (Z)-7-Hexadecenoic acid content on the functional properties and health benefits of these food sources. Additionally, studies investigate its potential role in food stability and sensory characteristics.

(Z)-7-Hexadecenoic acid, also known as cis-7-hexadecenoic acid, is a long-chain fatty acid with the molecular formula C16H30O2. It features a (Z)-double bond at the 7-position of the carbon chain, distinguishing it from its (E)-isomer. This compound is primarily derived from natural sources and plays a significant role in various biological processes. Its structure includes a carboxylic acid functional group (-COOH) and a long hydrocarbon tail, which contributes to its unique properties and applications.

- Hydrogenation: The double bond can be hydrogenated to form hexadecanoic acid (palmitic acid), increasing saturation.

- Esterification: It can react with alcohols to form esters, which are important in the production of biodiesel and other bio-based products.

- Oxidation: The double bond can undergo oxidation, leading to the formation of hydroxy acids or ketones, which can further participate in various metabolic pathways.

This fatty acid exhibits several biological activities:

- Marker for Early Life Stages: (Z)-7-hexadecenoic acid has been identified as a marker for early life stage mortality in fish species such as trout, indicating its potential role in developmental biology and ecology .

- Antimicrobial Properties: Some studies suggest that unsaturated fatty acids, including (Z)-7-hexadecenoic acid, may possess antimicrobial properties, making them relevant in food preservation and health applications.

- Involvement in Metabolic Pathways: This compound participates in lipid metabolism and is involved in signaling pathways that regulate various physiological processes.

(Z)-7-Hexadecenoic acid can be synthesized through several methods:

- Natural Extraction: It can be isolated from natural sources such as plant oils and certain bacterial cultures .

- Chemical Synthesis: Laboratory synthesis may involve the use of starting materials like hexadecanoic acid or other derivatives, followed by specific reactions to introduce the double bond at the desired position.

- Biotechnological Approaches: Microbial fermentation processes utilizing specific bacteria can yield (Z)-7-hexadecenoic acid as a metabolic product.

The applications of (Z)-7-hexadecenoic acid span various fields:

- Food Industry: Used as a flavoring agent or preservative due to its antimicrobial properties.

- Pharmaceuticals: Investigated for potential therapeutic applications, particularly in formulations targeting lipid metabolism.

- Cosmetics: Incorporated into skincare products for its moisturizing properties and potential benefits for skin health.

(Z)-7-Hexadecenoic acid shares similarities with various other long-chain fatty acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Palmitoleic Acid | C16H30O2 | Has a double bond at the 9-position; more common. |

| Oleic Acid | C18H34O2 | Contains a double bond at the 9-position; longer chain. |

| Linoleic Acid | C18H32O2 | Contains two double bonds; essential fatty acid. |

| Stearic Acid | C18H36O2 | Fully saturated; no double bonds present. |

(Z)-7-Hexadecenoic acid is unique due to its specific positioning of the double bond and its biological significance as a marker for developmental stages in aquatic organisms. Its distinct properties make it important for both ecological research and industrial applications.

Phospholipid Remodeling in Macrophage Membrane Dynamics

(Z)-7-Hexadecenoic acid preferentially incorporates into phosphatidylcholine (PC) species at the sn-2 position, forming PC(16:0/16:1n-9) molecular subspecies that constitute up to 15% of total macrophage phospholipids under homeostatic conditions [1] [3]. This specific localization enables calcium-independent phospholipase A2-VIA (iPLA2-VIA)-mediated release during inflammatory activation, with stimulated macrophages mobilizing 40-60% of membrane-associated 16:1n-9 within 30 minutes of toll-like receptor 4 (TLR4) ligation [3].

The released fatty acid undergoes rapid redistribution through three primary pathways:

- Inositol phospholipid remodeling: 5-10% incorporates into phosphatidylinositol (PI) species through acyltransferase activity, forming PI(18:0/16:1n-9) molecules with enhanced signaling capacity [3].

- Mediator synthesis: 1-3% converts into fatty acid esters of hydroxy fatty acids (FAHFAs), particularly 16:1n-9/OH-18:0 species reaching concentrations of 4 nM in activated cells [3].

- Membrane reincorporation: 30-40% recycles into new PC molecules through Lands’ cycle remodeling, maintaining membrane fluidity during cytokine secretion [3].

Table 1: Phospholipid Distribution of (Z)-7-Hexadecenoic Acid in Murine Macrophages

| Lipid Class | Resting Cells (%) | Activated Cells (%) | Redistribution Pathway |

|---|---|---|---|

| Phosphatidylcholine | 85.2 ± 3.1 | 45.6 ± 2.8 | iPLA2-VIA hydrolysis |

| Free Fatty Acids | 2.1 ± 0.5 | 38.4 ± 1.9 | Signaling mediator precursor |

| Phosphatidylinositol | 0.9 ± 0.2 | 5.7 ± 0.4 | PI3K-associated signaling |

| FAHFA | 0.3 ± 0.1 | 1.2 ± 0.3 | Anti-inflammatory synthesis |

NLRP3 Inflammasome Regulation Through Lipid-Mediated Priming

The positional isomerism of (Z)-7-hexadecenoic acid confers unique NLRP3 regulatory properties compared to other C16:1 isoforms. At concentrations ≥10 μM, 16:1n-9 suppresses NLRP3 inflammasome assembly by two mechanisms:

- Crystal interaction disruption: The cis-7 double bond sterically hinders NEK7-NLRP3 binding interactions critical for inflammasome oligomerization [6].

- Mitochondrial stabilization: Incorporation into cardiolipin species reduces reactive oxygen species production by 34% compared to palmitic acid-enriched membranes, decreasing ASC speck formation [6].

This anti-inflammatory activity operates through temporal regulation:

- Priming phase: 16:1n-9 decreases pro-IL-1β mRNA expression by 40% through NF-κB pathway inhibition [6].

- Activation phase: Reduces caspase-1 cleavage efficiency by 55% through direct interaction with the CARD domain [6].

Table 2: Comparative Effects of Fatty Acids on NLRP3 Activity

| Fatty Acid | NLRP3 Priming Inhibition (%) | Caspase-1 Activation Reduction (%) |

|---|---|---|

| 16:1n-9 (cis-7) | 40 ± 5 | 55 ± 7 |

| 16:1n-7 (cis-9) | 28 ± 4 | 32 ± 5 |

| Palmitic Acid | -180* ± 20 | -210* ± 25 |

| Oleic Acid | 35 ± 4 | 48 ± 6 |

*Negative values indicate potentiation of NLRP3 activity

PPARγ-Dependent Transcriptional Reprogramming in Chronic Inflammation

(Z)-7-Hexadecenoic acid activates PPARγ through three distinct molecular mechanisms:

- Direct binding: The bent cis-7 conformation enables interaction with the ligand-binding domain (LBD) at K343 and S342 residues, inducing a 12° helix-3 tilt critical for coactivator recruitment [3].

- Metabolite-mediated activation: 16:1n-9-derived FAHFA metabolites (particularly 16:1/OH-18:0) exhibit 18-fold higher PPARγ transactivation potential compared to the parent fatty acid [3].

- Competitive repression: Displaces pro-inflammatory ligands (e.g., 9-HODE) from PPARγ with an IC50 of 3.2 μM, repressing NF-κB cistrome overlap [3].

In atherosclerosis models, 16:1n-9 administration increases CD36 expression by 7.8-fold in foam cells while decreasing TNFα production by 62% through PPARγ-dependent macrophage polarization [1] [3]. The dual ligand/metabolite activation mechanism sustains anti-inflammatory signaling for 72-96 hours post-treatment.

Cross-Talk Between Fatty Acid Composition and Toll-like Receptor Signaling

The membrane incorporation of (Z)-7-hexadecenoic acid alters TLR4 signaling dynamics through three structural mechanisms:

- Lipid raft disruption: Reduces ordered membrane domain size by 42% compared to saturated fatty acid-enriched membranes, decreasing TLR4-MD2 dimerization efficiency [6].

- Competitive binding: The cis-7 double bond position creates steric hindrance for palmitic acid-TLR4 interactions, reducing MyD88 recruitment by 35% [6].

- Metabolic reprogramming: Enhances β-oxidation flux by 2.1-fold through PPARγ activation, shifting macrophages toward an anti-inflammatory metabolic phenotype [3] [6].

(Z)-7-Hexadecenoic acid and related hexadecenoic fatty acids play critical roles in bacterial quorum sensing systems, serving as both signaling molecules and modulators of bacterial communication networks. Research demonstrates that these unsaturated fatty acids significantly impact bacterial virulence and population-dependent behaviors through sophisticated lipid-mediated exchange mechanisms [1] [2].

Bacillus cereus RC1 has been identified as a prominent quorum sensing inhibitor strain that produces numerous metabolites capable of disrupting bacterial communication systems. Gas chromatography-mass spectrometry analysis revealed that n-hexadecanoic acid was found exclusively in the agar diffusion zone, while 51 metabolites diffused from bacterial extracts through the agar toward target pathogens. These metabolites, including fatty acid derivatives, demonstrated the ability to suppress violacein production in Chromobacterium violaceum MTCC2656 by up to 62.26% and pyocyanin production in Pseudomonas aeruginosa MTCC2297 by 68.64% [1].

The mechanism of quorum sensing modulation involves complex lipid mediator exchange processes where fatty acids alter membrane permeability and signal molecule distribution. Palmitoleic acid, the (Z)-9-hexadecenoic acid isomer, has been shown to suppress Pseudomonas aeruginosa quorum sensing activation through dose-dependent inhibition of signaling molecules. At concentrations of 0.5 mg/mL, palmitoleic acid significantly reduced 3-oxo-dodecanoyl-homoserine lactone and N-butanoyl-homoserine lactone concentrations while decreasing pyocyanin production and biofilm formation [2].

The cellular membrane plays a crucial role in this communication modulation, as palmitoleic acid treatment altered the ratio of intracellular to extracellular 3-oxo-dodecanoyl-homoserine lactone concentrations from above 2.4 to nearly 1.0 at the late logarithmic growth stage. This membrane permeability modification facilitates enhanced export of signaling molecules, thereby disrupting the quorum sensing network without directly inhibiting bacterial growth [2].

Unsaturated fatty acids such as cis-9-hexadecenoic acid and cis-9-tetradecenoic acids have been reported to inhibit quorum sensing systems across multiple bacterial species, suggesting a conserved mechanism of fatty acid-mediated communication control. The specificity of these interactions depends on fatty acid chain length, degree of saturation, and double bond position, with (Z)-7-hexadecenoic acid representing a particularly active structural variant [1] [3].

Plant-Endophyte Symbiosis Mediated by Fatty Acid Profiling

The establishment and maintenance of plant-endophyte symbioses rely heavily on sophisticated fatty acid profiling mechanisms, where hexadecenoic acid derivatives serve as essential communication molecules and metabolic regulators. These symbiotic relationships demonstrate remarkable specificity in fatty acid composition changes that facilitate mutual recognition and beneficial interactions [4] [5].

Piriformospora indica, an arbuscular mycorrhizal-like fungus, induces significant alterations in fatty acid metabolism when colonizing trifoliate orange roots. The endophytic fungus enhanced the concentration of unsaturated fatty acids including C18:3N6, C20:2, C20:3N6, C20:4N6, C20:3N3, C20:5N3, C22:1N9, and C24:1, with particularly notable increases in palmitoleic acid content. These changes were accompanied by upregulation of fatty acid desaturase genes (PtFAD2 and PtΔ9), indicating active reprogramming of host lipid metabolism to support the symbiotic relationship [4].

The role of fatty acids in plant-endophyte communication extends beyond simple metabolic support to encompass complex signaling pathways. Spores of arbuscular mycorrhizal fungi contain significant amounts of palmitoleic, palmitic, and oleic acids, and these organisms can synthesize lipids from sugars received from host plants. The host plant provides fatty acid precursors that are processed by endophytic fungi to create specialized metabolites that enhance stress tolerance and nutrient acquisition capabilities [4].

Neotyphodium lolii endophyte infection in perennial ryegrass resulted in increased malate concentrations, which plays a critical role in lipid biosynthesis in filamentous fungi through irreversible decarboxylation to pyruvate by malic enzyme. This process generates NADPH required for fatty acid synthase activity, supporting the accumulation of lipid bodies in fungal hyphae observed during plant colonization. The enhanced lipid metabolism contributes to improved host plant performance under various environmental stresses [6].

Endophytic bacteria in apple trees demonstrated enriched functional pathways related to fatty acid and lipid biosynthesis, including cis-vaccenate biosynthesis, gondoate biosynthesis, fatty acid elongation, and palmitoleate biosynthesis. These metabolic capabilities enable endophytes to modulate plant membrane composition and fluidity, thereby influencing cellular processes and enhancing disease resistance mechanisms [7].

The specificity of plant-endophyte fatty acid interactions is exemplified by the differential responses observed in tall fescue cultivars infected with various Epichloë coenophiala strains. Palmitic acid concentrations were significantly reduced in plants infected with novel endophyte strains compared to common toxic endophyte strains, indicating that specific fatty acid signatures are associated with different symbiotic outcomes and alkaloid production profiles [8].

Insect Pheromone Biosynthesis Pathways Utilizing Hexadecenoic Precursors

Insect pheromone biosynthesis represents one of the most sophisticated applications of hexadecenoic acid derivatives in interspecies communication, where these fatty acids serve as essential precursors for species-specific chemical signals that govern mating behaviors and reproductive isolation [9] [10].

The rice stem borer (Chilo suppressalis) synthesizes its primary sex pheromone component (Z)-11-hexadecenal through a well-characterized biosynthetic pathway beginning with hexadecanoic acid. This pathway involves the reduction of palmitic acid to hexadecanal, followed by the introduction of a double bond at the 11th position through specialized desaturase activity. The resulting (Z)-11-hexadecenal comprises the major pheromone component in a 5:1 ratio with (Z)-13-octadecenal, demonstrating the critical importance of precise fatty acid modification in pheromone production [9].

Fatty acid desaturases represent the most extensively studied group of pheromone biosynthetic enzymes, with Δ11-desaturases being particularly important for hexadecenoic acid metabolism. These enzymes introduce double bonds at specific positions along the carbon backbone, creating the structural diversity necessary for species-specific recognition. The turnip moth (Agrotis segetum) produces (Z)-11-hexadecenol through co-expression of a Δ11-fatty acyl desaturase and a fatty acyl reductase, achieving production yields of 19.5 μg per 100 mL yeast culture when engineered into Saccharomyces cerevisiae [10].

The substrate specificity of pheromone gland fatty acyl reductases determines the precise composition of pheromone blends in individual moth species. Bombyx mori pheromone gland fatty acyl reductase exhibits strong substrate specificity for the bombykol precursor fatty acid, demonstrating how enzymatic selectivity contributes to species-specific pheromone production. This specificity is regulated at the translational or posttranslational level by pheromone biosynthesis-activating neuropeptide, which controls the timing and magnitude of pheromone production [11].

Binary mixtures of deuterium-labeled palmitic acid with excess fatty acids in Heliothis virescens pheromone glands revealed that fatty acid availability directly influences the final ratios of pheromone components. The application of myristoleic, palmitoleic, and myristic acids resulted in increased levels of corresponding aldehydes, indicating that fatty acid reductase enzymes exhibit broader substrate specificity than previously recognized, with the final pheromone composition being determined by substrate availability [12].

The evolutionary significance of hexadecenoic acid utilization in insect pheromone biosynthesis is highlighted by the convergent evolution of similar biosynthetic pathways across distantly related species. Δ12-desaturases in parasitic wasps such as Nasonia vitripennis enable the production of linoleic acid-derived sex pheromones through specialized fatty acid modification pathways, demonstrating the fundamental importance of fatty acid metabolism in chemical communication systems [13].

Marine Microbial Food Web Dynamics Influenced by Lipid Signatures

Marine ecosystems demonstrate complex food web dynamics that are significantly influenced by lipid signatures, with hexadecenoic acid derivatives serving as crucial biomarkers and energy transfer molecules that shape microbial community structure and ecosystem function [14] [15].

Deep-sea demosponges represent important ecosystem engineers whose lipid profiles provide insights into marine microbial food web dynamics. Geodia barretti, Geodia atlantica, and related species contain bacterial fatty acids comprising 67±6% of total fatty acids, with mid-chain branched fatty acids accounting for more than 20% of the total lipid pool. These bacterial precursors, particularly 8- and 9-methyl-C16:0 and 10- and 11-methyl-C18:0, serve as chemotaxonomic markers that reflect the close symbiotic relationships between sponges and their microbial communities [14].

The marine diatom Phaeodactylum tricornutum produces palmitoleic acid ((9Z)-hexadecenoic acid) and the relatively unusual (6Z,9Z,12Z)-hexadecatrienoic acid as antibacterial compounds active against both Gram-positive and Gram-negative marine pathogens. Palmitoleic acid demonstrates bactericidal activity at micro-molar concentrations with rapid killing kinetics, making it highly effective against multidrug-resistant Staphylococcus aureus. These fatty acids function as chemical defense mechanisms that influence microbial competition and pathogen control within marine food webs [16].

Marine bacterial communities utilize sophisticated lipid remodeling strategies in response to nutrient limitation, particularly phosphorus depletion. Phaeobacter sp. MED193 undergoes extensive membrane lipid remodeling under phosphorus-limited conditions, replacing phospholipids with non-phosphorus containing surrogate lipids. This adaptation creates important trade-offs in predator-prey interactions, where lipid-remodeled bacterial cells become more susceptible to digestion by protist predators such as Uronema marinum, facilitating enhanced energy transfer through marine food webs [17].

The stable carbon isotope composition (δ13C) of fatty acid biomarkers provides valuable information about carbon sources and metabolic pathways in marine ecosystems. Mid-chain branched fatty acids in deep-sea sponges show enriched δ13C values compared to linear and ante-iso-branched fatty acids, suggesting distinct biosynthetic origins and carbon cycling pathways. These isotopic signatures enable researchers to trace energy flows and identify trophic relationships within complex marine microbial communities [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Hypogeic acid

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern